2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a 4-chlorobenzyl substituent on the benzimidazole nitrogen, a sulfanyl linker, and a hydrazone moiety connected to a 4-(methylsulfanyl)phenyl group. Its structure combines features of aromatic heterocycles, sulfur-containing substituents, and a hydrazide backbone, which are often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The compound’s structural complexity and functional groups make it a candidate for structure-activity relationship (SAR) studies when compared to analogs.
Properties
Molecular Formula |
C24H21ClN4OS2 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS2/c1-31-20-12-8-17(9-13-20)14-26-28-23(30)16-32-24-27-21-4-2-3-5-22(21)29(24)15-18-6-10-19(25)11-7-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
InChI Key |
KGGJHLCDVYHRMC-VULFUBBASA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-(4-chlorobenzyl)-1H-benzimidazole-2-thione . This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as refluxing, distillation, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Characterization Methods :
- X-ray Crystallography : Used to confirm the (E)-configuration of the hydrazone moiety in analogs (e.g., ) .
- NMR/IR Spectroscopy : Essential for verifying substituent positions and functional groups .
- Computational Tools : SHELX and ORTEP for Windows aid in crystallographic refinement and visualization .
Physicochemical and Computational Analysis
- Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to dimethylamino or hydroxylated analogs, suggesting improved membrane permeability .
- Hydrogen Bonding : The hydrazide moiety and sulfanyl group participate in hydrogen bonding, influencing crystal packing and solubility .
- Similarity Metrics : Tanimoto coefficients (e.g., >0.8) could quantify structural similarity to bioactive analogs, though specific data for the target compound are unavailable .
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide (CAS No. 314067-79-3) is a complex organic molecule known for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.97 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Structural Representation
Chemical Structure
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancers. A study demonstrated that modifications to the benzimidazole structure can enhance cytotoxicity against these cell lines, suggesting that our compound may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of thioether and thioamide derivatives. The presence of sulfur in the compound's structure may contribute to its antibacterial and antifungal activities. For example, related compounds have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to our target have been shown to inhibit key metabolic enzymes such as acetylcholinesterase, which could be relevant in treating neurodegenerative diseases .
- Induction of Apoptosis : Some benzimidazole derivatives induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Case Study 1: Anticancer Screening
In a study evaluating various benzimidazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. The study employed MTT assays to assess cell viability across multiple cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited higher inhibition zones compared to conventional antibiotics, suggesting that modifications to the benzimidazole scaffold can enhance antimicrobial potency .
Table: Summary of Biological Activities
Q & A
Q. What analytical approaches confirm polymorphism in crystalline forms of the compound?
- Methodological Answer :
- PXRD : Compare experimental patterns with simulated data from Mercury to detect polymorphic phases .
- DSC : Measure melting points and enthalpy changes to distinguish between forms (e.g., Form I vs. Form II) .
- Solid-State NMR : Use CP/MAS to resolve differences in hydrogen-bonding networks .
Tables for Key Data
Q. Table 1: Spectroscopic Signatures of Key Functional Groups
| Functional Group | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Benzimidazole | 7.2–8.5 (m, aromatic) | 1600–1650 (C=N) |
| Hydrazide (-NH-NH) | 9.2–10.5 (s, NH) | 3200–3300 (N-H) |
| Sulfanyl (C=S) | - | 1050–1250 |
Q. Table 2: Crystallographic Parameters (Example from Analogous Compounds)
| Parameter | Value |
|---|---|
| Space Group | P |
| R-factor | 0.034 |
| H-bond Length | 2.89 Å (N-H⋯S) |
| π-π Stacking | 3.6 Å (Interplanar) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
